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Lisavanbulin at a Glance

The table below summarizes the core characteristics and supportive quantitative data on lisavanbulin from

recent clinical and preclinical studies.

Aspect Details & Quantitative Data Source | Context

Basic Mechanism Prodrug of avanbulin; binds colchicine site on tubulin, Preclinical &
disrupts microtubule dynamics, activates spindle assembly Phase 1/2a
checkpoint, induces mitotic arrest & cell death. [1] [2] [3] studies

Key Advantage Active in P-glycoprotein (MDR1) overexpressing models; Preclinical PDX
not a substrate for major drug efflux pumps. [4] models

Brain Penetration Brain-to-plasma ratio: 1.3 (at 2h) and 1.6 (at 6h) post-dose Preclinical PK

in mice. [4] study
Clinical Efficacy Phase 2a (IV): 1/12 pts with Partial Response (>90% NCT02895360 &
(Recurrent GBM) reduction); 1/12 pts with Stable Disease (8 cycles). [3] NCT02490800

Phase 1/2a (Oral): 1 pt with Complete Response; 1 pt with
Partial Response; 7 pts with Stable Disease; 2 pts on
treatment >4 years. [5] [1]
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Aspect Details & Quantitative Data Source | Context
Recommended IV (48-hr infusion): 70 mg/m? (Days 1, 8, 15 of 28-day Multiple clinical
Doses cycle). Oral (Daily): 30 mg/day for brain tumors; 15 mg/day trials

in combo with radiotherapy. [1] [6] [3]

Experimental Protocols & Biomarker Analysis

Here are detailed methodologies for key experiments related to lisavanbulin's activity.

In Vitro Anti-Proliferation and Apoptosis Assay

This protocol is used to assess the direct cytotoxic effects of avanbulin (the active form) on cancer cell lines.

e Cell Seeding: Seed lymphoma or other cancer cell lines (e.g., DLBCL) in 96-well plates at a density
of 50,000 cells/mL (10,000 cells/well). [2]
e Drug Treatment: Treat cells with a dose range of avanbulin (e.g., 5 nM to 40 nM) using a digital
dispenser. Include a DMSO vehicle control. [2]
¢ Viability Readout (72-hour):
o MTT Assay: After 72 hours, add 3-(4,5-dimethylthiazol-2-yl)-2,5-dimethyltetrazolium bromide
(MTT).
o Lysis: Stop the reaction after 4 hours with an sodium dodecyl sulfate (SDS) lysis buffer.
o Analysis: Measure absorbance to determine the half-maximal inhibitory concentration (IC50).
[2]
¢ Real-Time Apoptosis & Growth (0-72 hour):
o Staining: Use an live-cell imaging system (e.g., Incucyte) with annexin V green dye for
apoptosis.
o Imaging & Quantification: Take images every 4 hours for 72 hours. Use integrated software to
count the total number of cells (growth) and the number of GFP-positive (apoptotic) cells,
normalized to time zero. [2]

EB1 Biomarker Expression Analysis

The End-Binding Protein 1 (EB1) is a potential predictive biomarker for lisavanbulin response. The

following workflow outlines the key steps for its analysis.
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The methodology supporting the diagram includes:

¢ RNA Extraction & Quality Control: Extract total RNA from frozen tumor tissue or cell lines using a
commercial kit (e.g., TRl Reagent). Assess RNA quality and concentration using a BioAnalyzer and
fluorometer. [2]

e Library Preparation & Sequencing: For RNA-Seq, use a standard kit (e.g., TruSeq RNA Sample
Prep Kit) for cONA synthesis and barcoding. Sequence libraries on a platform like lllumina
NextSeq500 to obtain at least 50 million reads per sample. [2]

¢ Bioinformatic Analysis:

o Quality Control: Use FastQC to evaluate read quality.

o Trimming & Alignment: Trim low-quality bases and adapters with Trimmomatic. Align high-
guality reads to a reference genome (e.g., HG38) using a spliced aligner like STAR. [2]

o Quantification & Normalization: Quantify gene-level expression using HTSeqg-count.

Normalize data using a method like TMM from the edgeR package and transform to log2
counts-per-million. [2]
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o Assessment: Compare EB1 expression levels (often encoded by the MAPRE1 gene) to a
predefined cutoff to classify tumors as "EB1-high" or "EB1-low". [1] [2]

Troubleshooting Common Research Scenarios

Scenario | Question Possible Cause & Solution

Low in vitro efficacy in The cell line may have resistance mechanisms independent of P-gp.
a resistant cell line. Confirm that the cell line overexpresses P-gp (MDR1). Lisavanbulin is
designed to be effective specifically in this context. [2] [4]

Lack of response in an Confirm the dosing schedule and duration. Preclinical data shows that
EB1-high PDX model. continuous daily dosing, starting from the first day of radiation and
continuing long-term, is critical for maximal survival benefit in GBM models.

[4]

Unexpected toxicity in Check the administered dose. The Maximum Tolerated Dose (MTD) for
animal studies daily oral lisavanbulin is 30 mg/day in brain tumor patients. Doses at or
(neurological). above 35 mg/day caused dose-limiting toxicities (e.g., confusion, gait

disturbance) in clinical trials. [1]

How to model For glioblastoma, the most relevant combination is with radiation therapy

combination with (RT) and temozolomide (TMZ). Preclinical protocols administer

standard therapy? lisavanbulin concomitantly with RT and continue it during adjuvant TMZ
cycles. [4]

Important Considerations for Your Research

¢ Formulation and Administration: Be mindful that study results are formulation-specific. Efficacy and
toxicity profiles differ between intravenous infusions (2-hour vs. 48-hour) and daily oral dosing. [1] [3]
[7]

e Beyond EB1: While EBL1 is a leading candidate, the search for a comprehensive biomarker signature
is ongoing. Future studies may reveal a multi-gene signature for better patient stratification. [5] [1]

e Combination Potential: Lisavanbulin has shown radiosensitizing properties preclinically. [6] [4]
Exploring its synergy with other anticancer agents beyond standard care could be a fruitful research
avenue.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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